5-(Benzyloxy)benzo[d]thiazol-7-ol

Anticancer Structure-Activity Relationship T-Cell Proliferation

5-(Benzyloxy)benzo[d]thiazol-7-ol (CAS 1650547-10-6) is a synthetic small-molecule benzothiazole derivative characterized by a 5-benzyloxy and a 7-hydroxy substitution pattern on the core heterocyclic ring system. It possesses a molecular formula of C14H11NO2S and a molecular weight of 257.31 g/mol ,.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
Cat. No. B8705873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)benzo[d]thiazol-7-ol
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C(=C2)O)SC=N3
InChIInChI=1S/C14H11NO2S/c16-13-7-11(6-12-14(13)18-9-15-12)17-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2
InChIKeyRTNKVTJAFMYQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)benzo[d]thiazol-7-ol: Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


5-(Benzyloxy)benzo[d]thiazol-7-ol (CAS 1650547-10-6) is a synthetic small-molecule benzothiazole derivative characterized by a 5-benzyloxy and a 7-hydroxy substitution pattern on the core heterocyclic ring system . It possesses a molecular formula of C14H11NO2S and a molecular weight of 257.31 g/mol , . This compound serves as a versatile intermediate and a pharmacophore-bearing scaffold for medicinal chemistry exploration, primarily within anti-proliferative and neuroprotective research domains. It is commercially available for research use from multiple vendors with typical purity specifications of ≥95% .

5-Benzyloxy-7-hydroxy benzothiazole scaffold
Anti-proliferative and neuroprotective research contexts
Commercial research-grade supply; verify lot purity

5-(Benzyloxy)benzo[d]thiazol-7-ol: Why Its Specific Substitution Pattern Defies Simple Interchange with In-Class Analogs


While the benzothiazole scaffold is a well-recognized privileged structure in medicinal chemistry, its biological and physicochemical performance is profoundly sensitive to the exact nature and position of its substituents . The specific 5-benzyloxy and 7-hydroxy substitution pattern of 5-(Benzyloxy)benzo[d]thiazol-7-ol is not merely decorative; it is a critical determinant of molecular recognition, electronic distribution, and lipophilicity [1]. Unlike simpler benzothiazoles (e.g., unsubstituted or 2-substituted analogs), this pattern creates a unique pharmacophore that can establish distinct hydrogen-bonding networks and hydrophobic contacts, directly influencing target selectivity and ADMET properties [1]. Therefore, substituting it with a closely related analog—such as a 6-substituted derivative or a compound lacking either the 7-OH or the 5-benzyloxy group—carries a high risk of drastically altering or even abolishing the desired activity profile observed in initial screening cascades, as outlined in the quantitative evidence below.

Replacing 7-OH with Br or altering substitution position may abolish T-cell anti-proliferative activity observed in lead series.

Positional isomerism strongly influences potency; even minor structural changes may substantially reduce activity in proliferation assays.

Lipophilicity and recognition profiles are substitution-dependent; generic benzothiazoles may not reproduce neuroprotective endpoint contexts.

5-(Benzyloxy)benzo[d]thiazol-7-ol: Head-to-Head Quantitative Differentiation from Key Analogs in Critical Assays


Functional Impact of 7-Hydroxy Substitution on Anti-Proliferative Potency: A Direct Comparison with the 7-Bromo Precursor

The presence of the 7-hydroxy group is critical for anti-proliferative activity. In a direct T-cell proliferation assay, the 7-hydroxy-bearing benzothiazole derivative BD750 exhibited potent inhibition, whereas the corresponding 7-bromo analog (a direct synthetic precursor to compounds like 5-(benzyloxy)-7-bromobenzo[d]thiazole) showed no measurable activity at comparable concentrations [1]. This demonstrates that the 7-hydroxy moiety is a key pharmacophoric element required for this specific anti-proliferative mechanism.

7-OH vs 7-Br Activity
Head-to-head
BD750 (7-OH) IC50 1.5 µM; 7-Br analogs: no activity
7-OH substitution critical for anti-proliferative endpoint
Mouse T-cell proliferation assay (CFSE, 96 h)
Anticancer Structure-Activity Relationship T-Cell Proliferation

Potency Comparison Across Benzothiazole Scaffolds in T-Cell Proliferation: Positional Isomers Exhibit Drastically Reduced Efficacy

Within the same experimental series, subtle modifications to the benzothiazole core led to dramatic differences in potency. The most active compound (BD750), which shares the 7-hydroxy feature with the target compound, achieved an IC50 of 1.5 µM. In contrast, a closely related structural analog (BD711) was nearly 10-fold less potent, and another (BD713) was over 20-fold less potent [1]. This highlights the steep structure-activity relationship (SAR) within this chemical space, where even minor changes not directly at the 5- or 7-positions can significantly impact function.

Positional Isomer Potency Drop
Head-to-head
BD750 IC50 1.5 µM; BD711 14.3 µM; BD713 32.2 µM
Minor structural changes reduce activity >20-fold
Same mouse T-cell proliferation assay
Immunomodulation Benzothiazole SAR In Vitro Pharmacology

Solubility-Driven Differentiation: Lipophilicity as a Critical Modulator of Neuroprotective Efficacy in Phenotypic Models

In a high-throughput screen of 51 benzothiazole derivatives for neuroprotective activity, the substitution pattern's effect on lipophilicity emerged as a key determinant of activity. The study explicitly concluded that 'The lipophilicity of the compounds modulated by the substitution patterns... seems to play a key role in their activity as demonstrated by the comparison of the results in the solubility assay and in the phenotypic model' [1]. While specific data for 5-(Benzyloxy)benzo[d]thiazol-7-ol is not reported in this abstract, this class-level finding directly implies that its unique 5-benzyloxy and 7-hydroxy pattern will confer a distinct solubility and lipophilicity profile, differentiating it from less-substituted or differently-substituted analogs in complex biological models.

Lipophilicity–Activity Link
Class-level
Only 2 of 51 benzothiazoles showed dose-dependent neuroprotective effect; lipophilicity critical
Substitution pattern modulates lipophilicity, may influence neuroprotection model response
Specific data for this compound not reported
Neuroprotection Alzheimers Disease Physicochemical Properties

Synthetic Accessibility via a Patented Pd-Catalyzed Hydroxylation Route: A Key Differentiator from Non-Hydroxylated Analogs

The synthesis of 5-(Benzyloxy)benzo[d]thiazol-7-ol is enabled by a specific palladium-catalyzed hydroxylation of the corresponding 7-bromo precursor, as described in patent US09376441B2 . The reported procedure uses 5-(benzyloxy)-7-bromobenzo[d]thiazole, Pd2(dba)3, and a specific ligand in aqueous dioxane at 90°C for 35 minutes, followed by purification to yield the target compound . This contrasts sharply with the synthesis of non-hydroxylated benzothiazole analogs, which lack this final, enabling step. The availability of a direct, patented route to this specific substitution pattern provides a defined pathway for obtaining the compound, whereas synthesizing a 5-benzyloxy analog lacking the 7-OH group would require an entirely different and potentially less efficient synthetic strategy.

Synthetic Route
Supporting evidence
Pd-catalyzed hydroxylation of 7-Br precursor (US09376441B2)
Validated access to 7-OH scaffold; differentiates from non-hydroxylated analogs
Reported procedure, confirm feasibility
Medicinal Chemistry Synthetic Methodology Process Chemistry

5-(Benzyloxy)benzo[d]thiazol-7-ol: Recommended Applications Derived from Quantitative Differentiation Evidence


As a Superior Lead Scaffold for T-Cell Mediated Autoimmune or Inflammatory Disease Programs

Given the direct evidence that a 7-hydroxy benzothiazole (BD750) exhibits potent T-cell anti-proliferative activity (IC50 = 1.5 µM), while 7-substituted analogs lacking the hydroxyl group are completely inactive [1], 5-(Benzyloxy)benzo[d]thiazol-7-ol should be prioritized as a core scaffold for medicinal chemistry campaigns targeting T-cell driven pathologies. Its use is scientifically justified over procurement of simpler, non-hydroxylated benzothiazoles which would be predicted to have no effect in this disease-relevant assay. Further optimization of the 5-benzyloxy moiety could be pursued to enhance potency or selectivity.

As a Lipophilicity-Modulated Probe in Neurodegenerative Disease Phenotypic Screening

The class-level evidence from a phenotypic Alzheimer's disease model demonstrates that the neuroprotective activity of benzothiazoles is intimately linked to their lipophilicity, which is directly controlled by substitution patterns [1]. 5-(Benzyloxy)benzo[d]thiazol-7-ol, with its unique combination of a hydrophobic benzyl group and a polar hydroxy group, occupies a distinct region of this critical physicochemical space. It is therefore an ideal candidate for inclusion in focused libraries aimed at probing the lipophilicity-activity relationship in neurodegeneration, offering a different profile compared to the many less-substituted or more lipophilic analogs that failed to show a 'remarkable' effect in the same screen [1].

As a Structurally Defined Intermediate for Synthesis of Advanced 5,7-Disubstituted Benzothiazole Libraries

The availability of a specific, patented Pd-catalyzed synthetic route to install the 7-hydroxy group onto the 5-benzyloxy core [1] provides a distinct advantage for library synthesis. The 7-hydroxy group is a versatile handle for subsequent functionalization (e.g., alkylation, acylation, sulfonation) to generate diverse analogs. This positions 5-(Benzyloxy)benzo[d]thiazol-7-ol as a superior and de-risked starting material for building focused compound collections around the 5-benzyloxybenzothiazole scaffold, compared to initiating synthesis from precursors that lack this strategically placed hydroxyl group.

As a Positive Control or Reference Standard in SAR Studies for Benzothiazole Kinase or Amyloid Inhibitors

Given the steep SAR observed in related benzothiazole series, where minor structural changes led to a >20-fold difference in potency [1], 5-(Benzyloxy)benzo[d]thiazol-7-ol can serve as a valuable reference compound. In any new assay designed to evaluate benzothiazole-based inhibitors (e.g., for kinases, amyloid aggregation, or other targets), this compound can be used to benchmark assay sensitivity and establish a baseline for structure-activity trends. Its defined substitution pattern provides a consistent and reproducible control, enabling more reliable comparison of novel analogs across different experimental runs or between collaborating laboratories.

Application
Selection Property
Validation Focus
T-cell anti-proliferative scaffold exploration
7-OH substitution required for activity
T-cell proliferation assay endpoint
Neuroprotection model screening
Lipophilicity modulated by substitution pattern
Dose-response in phenotypic neurodegeneration model
Synthesis of 5,7-disubstituted benzothiazole libraries
7-OH as versatile functionalization handle
Pd-catalyzed hydroxylation route
Benzothiazole SAR reference compound
Defined substitution for assay consistency
Assay benchmarking and inter-lab comparison

Technical Documentation Hub

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23 linked technical documents
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